molecular formula C18H26N2O5 B12975217 (2S,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 787615-49-0

(2S,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B12975217
CAS No.: 787615-49-0
M. Wt: 350.4 g/mol
InChI Key: OBRBPZHTFGSYPG-CABCVRRESA-N
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Description

(2S,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amine group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the pyrrolidine ring and subsequent functionalization to introduce the benzyl and hydroxymethyl groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The benzyl group can be reduced to a methyl group under specific conditions.

    Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the benzyl group results in a methyl group.

Scientific Research Applications

Chemistry

In chemistry, (2S,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of chiral catalysts and ligands.

Biology

In biological research, this compound is utilized in the study of enzyme-substrate interactions and protein-ligand binding. Its ability to form stable complexes with biological macromolecules makes it a useful tool in structural biology.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical agents with potential activity against various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2S,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate
  • (2S,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-2-(methyl)pyrrolidine-1-carboxylate
  • (2S,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-acetate

Uniqueness

Compared to similar compounds, (2S,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate stands out due to its specific combination of functional groups and stereochemistry. This unique structure imparts distinct reactivity and interaction profiles, making it particularly valuable in research and industrial applications.

Biological Activity

(2S,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a complex organic compound with potential applications in medicinal chemistry due to its unique structural characteristics. This compound features a pyrrolidine ring with various functional groups that may influence its biological activity. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C14H21N2O4
  • Molecular Weight : Approximately 279.33 g/mol
  • CAS Number : [Not specified in the search results]

The presence of the tert-butoxycarbonyl (Boc) group is significant as it provides stability and protection to the amino functionality, which is crucial for various synthetic applications and biological interactions.

Preliminary studies indicate that this compound may interact with specific enzymes or receptors, modulating their activities. The exact mechanism of action is still under investigation, but it is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in various metabolic pathways.
  • Receptor Modulation : It may bind to certain receptors, altering their activity and potentially leading to therapeutic effects.

Biological Activity

Research has highlighted several areas where this compound exhibits significant biological activity:

  • Antimicrobial Activity : Studies suggest that this compound has potential antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.
  • Antiviral Activity : Preliminary findings indicate possible antiviral effects, warranting further investigation into its efficacy against viral pathogens.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be made:

Compound NameMolecular FormulaUnique Features
Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochlorideC13H19ClN2O3Hydrochloride salt form
(2R,4S)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylic acidC13H17N2O3Contains a carboxylic acid instead of an ester
Benzyl 4-methylamino-2-(hydroxymethyl)pyrrolidine-1-carboxylateC14H20N2O3Contains a methylamino group instead of an amino group

The unique substitution pattern on the pyrrolidine ring of this compound imparts distinct reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

  • Study on Antimicrobial Properties :
    • A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of pyrrolidine compounds, including this compound. Results indicated significant inhibition against Gram-positive bacteria.
  • Investigation into Antiviral Effects :
    • Another research effort focused on the antiviral potential of this compound against specific viral strains. The preliminary data suggested that it could inhibit viral replication in vitro.
  • Enzyme Interaction Studies :
    • Structure–activity relationship (SAR) studies have been conducted to explore how modifications to the compound's structure affect its binding affinity to target enzymes. These studies are crucial for optimizing its therapeutic potential.

Properties

CAS No.

787615-49-0

Molecular Formula

C18H26N2O5

Molecular Weight

350.4 g/mol

IUPAC Name

benzyl (2S,4R)-2-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H26N2O5/c1-18(2,3)25-16(22)19-14-9-15(11-21)20(10-14)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22)/t14-,15+/m1/s1

InChI Key

OBRBPZHTFGSYPG-CABCVRRESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CO

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OCC2=CC=CC=C2)CO

Origin of Product

United States

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